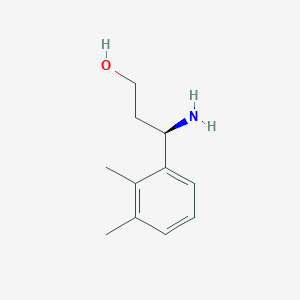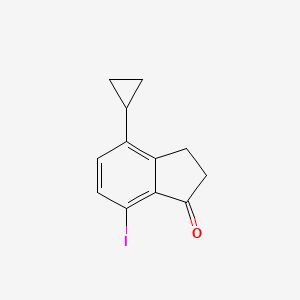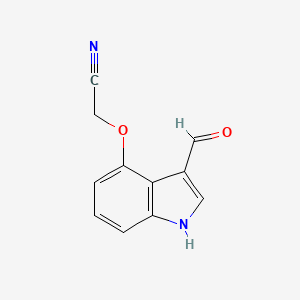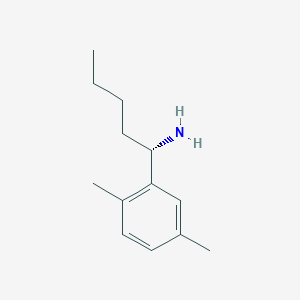
(S)-1-(2,5-Dimethylphenyl)pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2,5-Dimethylphenyl)pentan-1-amine is an organic compound that belongs to the class of amines. It features a chiral center, making it optically active. The compound’s structure includes a pentan-1-amine backbone with a 2,5-dimethylphenyl substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,5-Dimethylphenyl)pentan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor.
Grignard Reaction: A Grignard reagent is prepared from 2,5-dimethylbromobenzene and magnesium in dry ether.
Addition Reaction: The Grignard reagent is then reacted with a suitable chiral amine precursor under controlled conditions to form the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reactions: Utilizing large reactors to handle the Grignard reagent preparation and subsequent addition reactions.
Automated Purification Systems: Employing automated systems for efficient purification and isolation of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2,5-Dimethylphenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogens or nitrating agents.
Major Products
Oxidation Products: Imines, nitriles.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-1-(2,5-Dimethylphenyl)pentan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: The compound may modulate biochemical pathways by binding to its targets, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(2,5-Dimethylphenyl)pentan-1-amine: The enantiomer of the compound with different optical activity.
1-(2,5-Dimethylphenyl)butan-1-amine: A similar compound with a shorter carbon chain.
1-(2,5-Dimethylphenyl)hexan-1-amine: A similar compound with a longer carbon chain.
Uniqueness
(S)-1-(2,5-Dimethylphenyl)pentan-1-amine is unique due to its specific chiral configuration and the presence of the 2,5-dimethylphenyl group, which may impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C13H21N |
|---|---|
Peso molecular |
191.31 g/mol |
Nombre IUPAC |
(1S)-1-(2,5-dimethylphenyl)pentan-1-amine |
InChI |
InChI=1S/C13H21N/c1-4-5-6-13(14)12-9-10(2)7-8-11(12)3/h7-9,13H,4-6,14H2,1-3H3/t13-/m0/s1 |
Clave InChI |
UUKOLMVONAMBAL-ZDUSSCGKSA-N |
SMILES isomérico |
CCCC[C@@H](C1=C(C=CC(=C1)C)C)N |
SMILES canónico |
CCCCC(C1=C(C=CC(=C1)C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





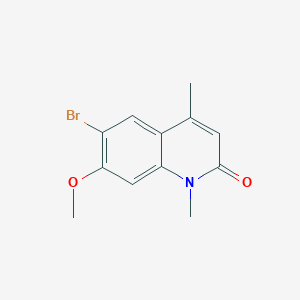


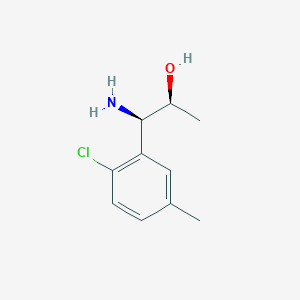
![Tert-butyl 3-[(2R)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate](/img/structure/B13046174.png)
![1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13046181.png)
